kanamycin X(3+) -

kanamycin X(3+)

Catalog Number: EVT-1593503
CAS Number:
Molecular Formula: C18H38N3O12+3
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanamycin X(3+) is an organic cation obtained by protonation of the primary amino groups of kanamycin X. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a kanamycin X.
Overview

Kanamycin X(3+) is a derivative of kanamycin, an aminoglycoside antibiotic that is primarily used to treat bacterial infections. This compound is notable for its enhanced antimicrobial properties and is classified under the category of aminoglycosides, which are characterized by their ability to inhibit protein synthesis in bacteria. Kanamycin is derived from the bacterium Streptomyces kanamyceticus and has been widely utilized in clinical settings since its discovery.

Source and Classification

Source: Kanamycin was first isolated in 1943 from the fermentation products of Streptomyces kanamyceticus. The compound has since been synthesized and modified to enhance its therapeutic efficacy and reduce resistance among bacterial strains.

Classification: Kanamycin X(3+) falls under the class of aminoglycoside antibiotics, which are known for their broad-spectrum activity against Gram-negative bacteria and some Gram-positive bacteria. The specific charge state of X(3+) indicates a trivalent cationic form, which may influence its interaction with bacterial ribosomes.

Synthesis Analysis

Methods

The synthesis of kanamycin derivatives, including kanamycin X(3+), involves several key steps:

  1. Initial Preparation: The synthesis often begins with the protection of hydroxyl groups on the kanamycin structure to prevent unwanted reactions during subsequent steps.
  2. Regioselective Modifications: Techniques such as Williamson ether synthesis are employed to introduce functional groups at specific positions on the kanamycin molecule. For example, regioselective protection of the C-6″ and C-4″ hydroxyl groups has been achieved using di-tert-butyldimethylsilyl trifluoromethanesulfonate.
  3. Final Deprotection and Purification: After modification, deprotection steps are conducted using reagents like trifluoroacetic acid, followed by purification through chromatographic techniques such as high-performance liquid chromatography.

Technical Details

The synthetic route includes various organic transformations such as oxidation and reduction processes, which are critical for achieving the desired structural modifications while maintaining the integrity of the antibiotic's core structure .

Molecular Structure Analysis

Structure

Kanamycin X(3+) features a complex molecular structure typical of aminoglycosides, characterized by multiple amino sugar units linked by glycosidic bonds. The presence of a trivalent charge suggests that the molecule may adopt a specific conformation that enhances its binding affinity to bacterial ribosomes.

Data

  • Molecular Formula: C18H36N4O11
  • Molecular Weight: Approximately 576.5 g/mol
  • Functional Groups: Amino groups, hydroxyl groups, and glycosidic linkages.
Chemical Reactions Analysis

Reactions

Kanamycin X(3+) participates in various chemical reactions that are essential for its functionality:

  1. Binding to Ribosomes: The primary reaction involves binding to the 30S ribosomal subunit, disrupting protein synthesis.
  2. Modification Reactions: Chemical modifications can enhance its antibacterial activity or alter its pharmacokinetic properties.

Technical Details

Studies have shown that modifications at specific hydroxyl positions can significantly affect the compound's potency against resistant bacterial strains .

Mechanism of Action

Process

Kanamycin X(3+) exerts its antibacterial effects primarily through:

  1. Inhibition of Protein Synthesis: By binding to the 16S rRNA within the ribosomal subunit, it interferes with translation processes, leading to misreading of mRNA.
  2. Induction of Misfolded Proteins: This misreading results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death.

Data

The minimum inhibitory concentration (MIC) values for kanamycin against various bacterial strains indicate its effectiveness; for instance, MIC values can range from 8 to 64 µg/mL depending on the strain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water; solubility can be influenced by pH due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa value around 7.2 indicates that kanamycin can exist in both neutral and charged forms depending on the environmental pH.
Applications

Scientific Uses

Kanamycin X(3+) is utilized in various scientific and medical applications:

  1. Antibiotic Therapy: Used clinically for treating serious infections caused by Gram-negative bacteria.
  2. Research Applications: Employed in studies investigating antibiotic resistance mechanisms and ribosomal function.
  3. Analytical Chemistry: High-performance liquid chromatography methods are developed for quantifying kanamycin in biological samples .
Biosynthetic Pathways of Kanamycin X(3+) in *Streptomyces kanamyceticus*

Genomic Organization of Kanamycin X(3+) Biosynthetic Gene Clusters

The biosynthesis of kanamycin X(3+) is governed by a complex biosynthetic gene cluster (BGC) within the Streptomyces kanamyceticus genome. This cluster spans approximately 40 open reading frames (ORFs), organized into discrete functional modules responsible for precursor synthesis, glycosylation, tailoring reactions, and resistance mechanisms [1] [7]. Core biosynthetic genes are densely packed within a 25-kb region on the chromosome, exhibiting operon-like organization that facilitates coordinated expression. Key genes include kanM2 (glycosyltransferase), kanJ (dioxygenase), kanK (reductase), and kanN (deacetylase), flanked by regulatory elements and resistance genes [7] [8].

Table 1: Core Genes in Kanamycin X(3+) Biosynthesis

GeneProtein FunctionRole in Pathway
kanM2GlycosyltransferaseCatalyzes glycoside bond formation
kanJFe(II)/α-KG-dependent dioxygenaseOxidative deamination at C-2'
kanKNADPH-dependent reductaseReduces 2'-oxo intermediates
kanNDeacetylaseHydrolyzes N-acetyl groups
kanQAminotransferaseAmino group installation
tacACarbamoyltransferaseModifies kanamycin B precursors

Notably, the cluster exhibits a bidirectional arrangement, with central sugar biosynthesis genes (kanQ, kanM1) oriented oppositely to tailoring enzymes (kanJ, kanK). This organization suggests sophisticated transcriptional regulation, potentially enabling flux partitioning between kanamycin X(3+) and related analogs like kanamycin B [1] [8]. Disruption studies confirm that deletions in this cluster abolish kanamycin X(3+) production, affirming its essentiality [7].

Role of Glycosyltransferases (KanM1/KanM2) in Precursor Diversification

Glycosyltransferases KanM1 and KanM2 are pivotal for structural diversification in kanamycin biosynthesis. KanM2 demonstrates substrate promiscuity, accepting both UDP-α-D-glucose and UDP-α-D-kanosamine as glycosyl donors. When acting on the pseudodisaccharide precursor 2'-deamino-2'-hydroxyneamine, UDP-α-D-kanosamine addition yields kanamycin A, whereas UDP-α-D-glucose generates kanamycin D [8]. Conversely, KanM2 utilizes paromamine or 2'-N-acetylparomamine to form kanamycin X and kanamycin C, respectively [8].

Table 2: Substrate Specificity of Glycosyltransferase KanM2

Glycosyl DonorAcceptor MoleculeProduct Formed
UDP-α-D-kanosamine2'-deamino-2'-hydroxyneamineKanamycin A
UDP-α-D-glucose2'-deamino-2'-hydroxyneamineKanamycin D
UDP-α-D-kanosamineParomamineKanamycin X(3+)
UDP-α-D-kanosamine2'-N-acetylparomamineKanamycin C

Kinetic analyses reveal KanM2’s preference for UDP-α-D-kanosamine (Km = 8.2 μM) over UDP-α-D-glucose (Km = 42 μM), explaining the higher natural abundance of kanamycin X(3+) and kanamycin A compared to their glucose-derived analogs [8]. This specificity is engineered via conserved residues in the donor-binding pocket, as mutagenesis of aspartate-152 to asparagine significantly reduces kanosamine affinity [6].

Oxidative Deamination Mechanisms Involving Fe(II)/α-KG-Dependent Dioxygenases

The maturation of kanamycin X(3+) involves a critical oxidative deamination step catalyzed by KanJ, an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase. KanJ specifically targets the C-2' position of kanamycin B, converting it to 2'-oxokanamycin via a radical-mediated mechanism [1] [7]. This reaction consumes α-KG and O2, producing succinate and CO2 as byproducts. The proposed mechanism involves:

  • Fe(II) Coordination: Fe(II) binds to a conserved HX(D/E)…H motif, activating O2.
  • Substrate Oxidation: Abstraction of a hydrogen atom from C-2' of kanamycin B.
  • Hydroxylation: Formation of a transient 2'-hydroxy intermediate.
  • Deamination: Elimination of NH3 to yield 2'-oxokanamycin [1].

KanJ exhibits strict regiospecificity; it does not accept kanamycin A or C as substrates. The enzyme requires reductase coupling, as KanK (an NADPH-dependent reductase) subsequently reduces 2'-oxokanamycin to kanamycin A. However, in kanamycin X(3+) biosynthesis, this reduction is bypassed, leading to accumulation of the 3+ oxidized form [7] [8]. In vitro reconstitution assays confirm KanJ’s activity, with a kcat of 4.7 min⁻¹ and Km of 28 μM for kanamycin B [1].

Table 3: Enzymatic Parameters of Kanamycin Tailoring Enzymes

EnzymeSubstrateKm (μM)kcat (min⁻¹)Product
KanJKanamycin B28 ± 34.7 ± 0.22'-Oxokanamycin
KanK2'-Oxokanamycin15 ± 212.1 ± 0.8Kanamycin A
KanM2UDP-α-D-kanosamine8.2 ± 0.99.3 ± 0.5Kanamycin X(3+)

Parallel Biosynthetic Routes: Convergent Pathways to Kanamycin X(3+) and Structural Analogs

Kanamycin X(3+) biosynthesis proceeds via parallel routes that diverge at early pseudodisaccharide intermediates and converge at later glycosylation steps:

  • Route A (Amino-Sugar Pathway):2-Deoxystreptamine → 2'-N-acetylparomamine (catalyzed by KanM1) → paromamine (via KanN deacetylation) → kanamycin X(3+) (via KanM2 glycosylation with UDP-kanosamine) [8].
  • Route B (Hydroxy-Sugar Pathway):2-Deoxystreptamine → 2'-deamino-2'-hydroxyparomamine (via KanM1 with UDP-glucose) → 2'-deamino-2'-hydroxyneamine (via KanI/KacL oxidase) → kanamycin A (via KanM2) [6] [8].

Kanamycin X(3+) primarily originates from Route A, where paromamine serves as the key acceptor for KanM2. Flux partitioning between routes is governed by:

  • Substrate Availability: UDP-kanosamine pools drive Route A.
  • Enzyme Kinetics: KanM1’s higher Vmax/Km for UDP-glucose (Route B) vs. UDP-N-acetylglucosamine (Route A).
  • Regulatory Nodes: kanN disruption abolishes Route A, increasing kanamycin A flux via Route B [7].

Metabolic engineering confirms this plasticity; kanJ-knockout strains accumulate kanamycin B, which can be diverted to kanamycin X(3+) via kanM2 overexpression. Conversely, kanM2 suppression shifts synthesis toward kanamycin D [6] [7].

Properties

Product Name

kanamycin X(3+)

IUPAC Name

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium

Molecular Formula

C18H38N3O12+3

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

OHNBRQGGOHMIAP-NOAMYHISSA-Q

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

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